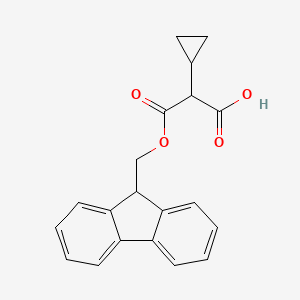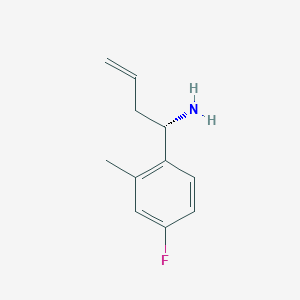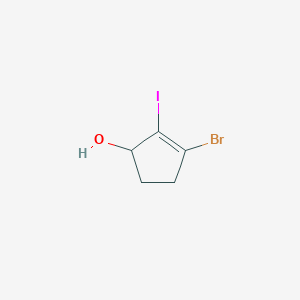
3-Bromo-2-iodocyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-iodocyclopent-2-en-1-ol is an organic compound that belongs to the class of halogenated cyclopentenols. This compound is characterized by the presence of bromine and iodine atoms attached to a cyclopentene ring, along with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of cyclopentene derivatives. For instance, starting with cyclopent-2-en-1-ol, the compound can be brominated using bromine (Br2) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo derivative can then be iodinated using iodine (I2) and a catalyst such as silver acetate (AgOAc) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the double bond. Reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of 3-Bromo-2-iodocyclopent-2-en-1-one.
Reduction: Formation of 3-Bromo-2-iodocyclopentanol or cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-iodocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-iodocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chlorocyclopent-2-en-1-ol: Similar structure with chlorine instead of iodine.
3-Iodo-2-bromocyclopent-2-en-1-ol: Similar structure with reversed positions of bromine and iodine.
3-Bromo-2-fluorocyclopent-2-en-1-ol: Similar structure with fluorine instead of iodine.
Uniqueness
3-Bromo-2-iodocyclopent-2-en-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the cyclopentene ring and hydroxyl group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C5H6BrIO |
|---|---|
Molekulargewicht |
288.91 g/mol |
IUPAC-Name |
3-bromo-2-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H6BrIO/c6-3-1-2-4(8)5(3)7/h4,8H,1-2H2 |
InChI-Schlüssel |
KKEOEVBHZDWCGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1O)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)

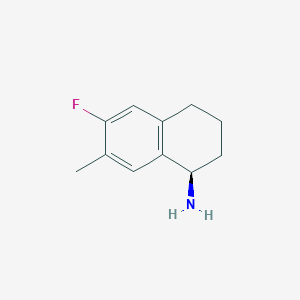
![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
![(E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide](/img/structure/B13053439.png)
![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine](/img/structure/B13053449.png)
![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)
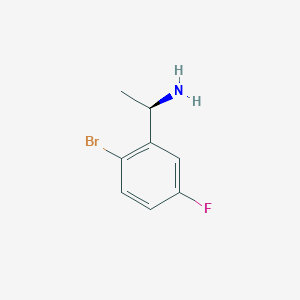
![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)
